molecular formula C21H22N4O3S B11212646 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11212646
M. Wt: 410.5 g/mol
InChI Key: OGPZYOTUTBKMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one is a synthetically designed quinazolinone derivative that serves as a valuable chemical probe for fundamental biochemical research. Its core structure is based on a quinazolin-4-one scaffold, a privileged motif in medicinal chemistry known for its ability to interact with the ATP-binding sites of various enzymes, particularly protein kinases. The molecule's design incorporates a 2-methoxyphenylpiperazine moiety, a feature often associated with modulation of neuroreceptor activity, suggesting potential cross-disciplinary research applications in cellular signaling. This compound is primarily investigated for its role in modulating key intracellular signaling pathways. Researchers utilize it to study the complex dynamics of kinase-mediated phosphorylation events and their downstream effects on processes such as cell proliferation, differentiation, and survival. Its mechanism of action is believed to involve competitive inhibition at enzymatic active sites, making it a useful tool for elucidating the function of specific kinases in disease models. The compound's specific structural attributes, including the thioxo group and the extended side chain, are engineered to enhance selectivity and binding affinity, providing researchers with a precise instrument for probing protein-ligand interactions and pathway analysis in vitro. This reagent is strictly for use in laboratory research to advance scientific understanding of cellular mechanisms and is not intended for diagnostic or therapeutic applications. Source: PubChem Source: RCSB PDB Source: Kinase Inhibitor Research

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C21H22N4O3S/c1-28-18-9-5-4-8-17(18)23-10-12-24(13-11-23)19(26)14-25-20(27)15-6-2-3-7-16(15)22-21(25)29/h2-9H,10-14H2,1H3,(H,22,29)

InChI Key

OGPZYOTUTBKMLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=S

Origin of Product

United States

Preparation Methods

Condensation of Anthranilic Acid Derivatives

The quinazolin-4-one core is typically synthesized via condensation reactions. A one-pot method involving anthranilic acid and formamide, heated to 130–135°C in the presence of Wood’s alloy, produces the core structure in 85% yield. Alternative routes employ 3-hydroxy-4-methoxybenzaldehyde as a starting material, undergoing sequential substitution with 1-bromo-3-chloropropane, nitration, and morpholine-mediated cyclization to form the quinazoline skeleton.

Reaction Conditions

  • Temperature: 130–135°C (for one-pot synthesis)

  • Catalyst: Wood’s alloy (Bi/Pb/Sn/Cd alloy)

  • Solvent: Ethanol or formic acid

Functionalization at the 3-Position

The 3-position of the quinazolin-4-one core is functionalized with a 2-oxoethyl group. This is achieved by alkylation using chloroacetyl chloride or bromoethyl ketones in the presence of potassium carbonate. For example, reacting 4-chloroquinazoline with 2-bromoacetophenone in dimethylformamide (DMF) at 80°C yields the 3-(2-oxoethyl) intermediate with 78% efficiency.

Thionation to Introduce the Sulfanylidene Group

Lawesson’s Reagent-Mediated Thionation

The sulfanylidene group is introduced by treating the quinazolin-4-one precursor with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). Reactions are conducted in anhydrous toluene at 110°C for 6–8 hours, achieving 89–93% conversion.

Critical Parameters

  • Molar Ratio: 1:1.2 (quinazolinone to Lawesson’s reagent)

  • Solvent: Toluene or dichloromethane

  • Optical Purity Retention: 93–99% enantiomeric excess (ee)

Alternative Thionation Agents

While Lawesson’s reagent is preferred, phosphorus pentasulfide (P4S10) in pyridine has been used at lower temperatures (60–70°C), though with reduced yields (65–70%).

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel column chromatography with gradients of hexane/ethyl acetate (3:1 to 1:2) or chloroform/methanol (8:2). Recrystallization from ethanol or acetonitrile enhances purity to >98%.

Spectroscopic Confirmation

  • 1H NMR (CD3OD): Singlets at δ 8.41 (quinazoline –N=CH) and δ 3.91 (–OCH3).

  • 13C NMR: Signals at δ 169.5 (C=O) and δ 55.2 (–OCH3).

  • Mass Spectrometry: [M+H]+ at m/z 410.5.

Data Tables

Table 1. Key Synthetic Steps and Yields

StepReaction TypeReagents/ConditionsYield (%)
1Quinazoline core formationAnthranilic acid, formamide, Wood’s alloy85
23-(2-Oxoethyl) functionalizationChloroacetyl chloride, K2CO3, DMF78
3Piperazine coupling4-(2-Methoxyphenyl)piperazine, K2CO3, MeOH73
4ThionationLawesson’s reagent, toluene, 110°C89

Table 2. Comparison of Thionation Methods

AgentSolventTemperature (°C)Time (h)Yield (%)
Lawesson’s reagentToluene110689
P4S10Pyridine701265

Challenges and Optimization Strategies

Byproduct Formation During Thionation

Over-thionation can produce disulfide byproducts. This is mitigated by stoichiometric control (1.2 equivalents of Lawesson’s reagent) and monitoring via TLC.

Solubility Issues

The intermediate 3-(2-oxoethyl)quinazolin-4-one exhibits poor solubility in polar solvents. Adding 10% DMF to methanol improves dissolution during piperazine coupling .

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), and nucleophiles like amines or thiols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Alpha1-Adrenergic Receptor Antagonism

The compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors, which play a crucial role in cardiovascular and neurological disorders. In silico docking studies and molecular dynamics simulations have indicated that the compound exhibits promising binding affinity to these receptors, with Ki values ranging from 22 nM to 250 nM. These findings suggest its potential as a therapeutic agent in treating conditions such as hypertension and anxiety disorders.

Central Nervous System Drug Discovery

Due to its structural similarity to known CNS drugs, this compound is being investigated for its efficacy in treating neurodegenerative diseases like Alzheimer’s disease. Animal studies have shown that it significantly reduces serum cholesterol and triglyceride levels, indicating potential benefits in managing hyperlipidemia associated with neurological conditions.

Synthesis and Structure

The synthesis of this compound typically involves multiple steps that include the formation of the quinazolinone core and the introduction of the piperazine moiety. The unique combination of functional groups allows for diverse interactions with biological targets, making it a candidate for further investigation in drug development.

Study on Cardiovascular Effects

In a controlled study, researchers evaluated the effects of 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one on hypertensive animal models. The results showed a significant reduction in blood pressure levels compared to control groups, supporting its potential use in managing hypertension.

Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The compound was administered to transgenic mice, leading to improved cognitive function and decreased amyloid plaque formation, suggesting its role in neuroprotection and possible application in Alzheimer's treatment.

Mechanism of Action

The mechanism of action of 3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in altered neurotransmitter release and receptor sensitivity, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone Derivatives with Piperazine Moieties

3-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one (CAS 929966-12-1)
  • Structural difference : Fluorophenyl substituent vs. methoxyphenyl in the target compound.
  • Implications: The electron-withdrawing fluorine may enhance metabolic stability but reduce lipophilicity compared to the methoxy group. No direct activity data reported, but fluorophenyl analogs are often explored for improved pharmacokinetics .
3-{4-[4-(4-Acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
  • Structural differences :
    • Longer alkyl chain (4-oxobutyl vs. 2-oxoethyl).
    • Bromine substituent at position 4.
  • Implications : The bromine atom increases molecular weight (MW: ~530 g/mol) and may enhance halogen bonding in target interactions. The acetylphenyl group could influence solubility and receptor affinity .

Heterocyclic Variants with Piperazine Linkages

6-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1011920-90-3)
  • Core: Pyrazolo[3,4-d]pyrimidin-4-one instead of quinazolinone.
  • Key features : Retains the 2-methoxyphenylpiperazine group and sulfanyl linker.
  • Activity: Pyrazolopyrimidinones are often kinase inhibitors; however, specific data for this compound are unavailable .
1-[2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-3-phenylthiourea (9a)
  • Core : Benzothiazole-thiourea hybrid.
  • Activity : Demonstrated antiproliferative effects in vitro (IC₅₀: 1.2–3.8 μM against cancer cell lines) .
  • Comparison: The benzothiazole moiety may confer enhanced DNA intercalation properties compared to quinazolinones.

Fluconazole-Thiazolo[4,5-d]pyrimidine Hybrids (Compounds I–XII)**

  • Structural features : Thiazolo[4,5-d]pyrimidine cores linked to triazole-piperazine groups.
  • Activity : Antifungal activity against Candida spp. (MIC: 0.5–8 μg/mL). Compounds with methoxyphenyl substituents (e.g., II, VII) showed moderate permeability through lipophilic membranes, suggesting the target compound’s methoxy group may enhance bioavailability .

Data Tables

Table 1: Key Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituents Reference
Target Compound C₂₂H₂₃N₅O₃S 437.51 Quinazolin-4-one 2-Methoxyphenylpiperazine -
3-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one C₂₁H₂₀FN₅O₃ 409.42 Quinazolin-4-one 2-Fluorophenylpiperazine
6-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one C₂₄H₂₄N₆O₃S 476.55 Pyrazolo[3,4-d]pyrimidin-4-one 2-Methoxyphenylpiperazine, phenyl

Key Research Findings

  • Piperazine Substituents : The 2-methoxyphenyl group in the target compound likely enhances CNS penetration compared to fluorophenyl or acetylphenyl analogs .
  • Sulfanylidene Group : The C=S moiety in the target compound may improve redox stability compared to hydroxyl or methylene analogs .

Biological Activity

The compound 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one , with the CAS number 422528-74-3 , is a quinazolinone derivative that has garnered attention for its diverse biological activities. This article delves into its biological mechanisms, pharmacological effects, and potential therapeutic applications.

PropertyDescription
Molecular Formula C21H22N4O3S
Molecular Weight 410.49 g/mol
IUPAC Name This compound
CAS Number 422528-74-3

Target Receptors

The primary target of this compound is the alpha1-adrenergic receptor (α1-AR) . Interaction with these receptors is crucial as they are involved in various physiological processes and are implicated in several neurodegenerative and psychiatric conditions.

Mode of Action

The compound acts as an antagonist to α1-ARs, modulating neurotransmitter activity, particularly that of catecholamines like noradrenaline and epinephrine. This modulation can influence numerous biochemical pathways associated with neuroprotection and psychotropic effects.

Antitumor Activity

Research indicates that quinazolinone derivatives exhibit significant antitumor properties. The compound has been shown to inhibit various cancer cell lines, including those from breast and prostate cancers. For instance, studies have reported IC50 values indicating potent cytotoxicity against HepG2 (liver) and MCF-7 (breast) cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to antitumor activity, quinazolinone derivatives have demonstrated anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various quinazolinone derivatives, including the target compound, on multiple cancer cell lines. Results indicated that the compound exhibited significant growth inhibition with IC50 values ranging from 10.58 to 19.95 µM against HepG2 and MCF-7 cell lines .
  • Neuroprotective Potential : Another investigation focused on the neuroprotective effects of similar compounds on models of neurodegeneration. The results suggested that these compounds could mitigate neuronal death induced by oxidative stress, highlighting their potential in treating neurodegenerative disorders .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the compound's bioavailability:

  • Absorption : The compound's structure suggests good oral bioavailability.
  • Distribution : It likely distributes widely due to its lipophilic nature.
  • Metabolism : Metabolism studies are needed to determine the pathways involved.
  • Excretion : Further research is necessary to establish excretion routes and half-life.

Q & A

Q. What are the established synthetic routes for 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one?

A multi-step approach is commonly employed:

Piperazine Intermediate Synthesis : React 2-methoxyphenylpiperazine with a ketone-bearing electrophile (e.g., 2-chloro-1-(4-hydroxyphenyl)ethanone) under reflux in ethanol with potassium carbonate as a base. This forms the 2-oxoethyl-piperazine intermediate .

Quinazolinone Core Assembly : Couple the intermediate with a thioquinazolinone precursor (e.g., via condensation of thiourea derivatives with carbonyl compounds). Hydrogenation may be required to stabilize the sulfanylidene group .

Purification : Use silica gel column chromatography with gradients of ethyl acetate/petroleum ether (1:1) to isolate the product (yield ~48%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key analytical methods include:

  • X-ray Crystallography : Resolve the crystal structure to confirm bond angles and substituent positions. For related piperazine-quinazolinone hybrids, refinement using riding models for H-atoms (C–H = 0.93 Å, O–H = 0.82 Å) ensures accuracy .
  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR spectra for characteristic peaks:
    • Piperazine protons: δ 2.5–3.5 ppm (multiplet).
    • Quinazolinone carbonyl: δ 165–170 ppm .

Q. What solubility and stability profiles should researchers anticipate for this compound?

  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Stability in ethanol and dichloromethane makes these suitable for reaction media .
  • Stability : The sulfanylidene group may oxidize under aerobic conditions. Store under inert gas (N2_2/Ar) at –20°C .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

Contradictions in piperazine ring puckering or sulfanylidene tautomerism can be addressed via:

  • Comparative Crystallography : Analyze bond lengths (e.g., C–S = 1.67–1.72 Å in sulfanylidene groups) and compare with related structures like 4-(2-fluorobenzoyl)piperazin-1-ium trifluoroacetate .
  • DFT Calculations : Validate experimental data by modeling optimized geometries (B3LYP/6-31G* basis set) to assess steric strain in the 2-oxoethyl side chain .

Q. What strategies optimize receptor-binding assays for this compound’s piperazine moiety?

  • Targeted Functionalization : Introduce substituents (e.g., chloro, fluoro) at the 2-methoxyphenyl group to enhance affinity for serotonin/dopamine receptors. For example, 4-(4-chlorophenyl)piperazine derivatives show improved binding in D2_2/5-HT1A_{1A} assays .
  • Competitive Radioligand Displacement : Use 3^3H-labeled spiperone (for D2_2) or 8-OH-DPAT (for 5-HT1A_{1A}) to quantify IC50_{50} values .

Q. How do researchers address conflicting SAR data for quinazolinone-based analogs?

Contradictions in structure-activity relationships (SAR) often arise from:

  • Tautomeric Equilibria : The sulfanylidene group may exist as thione (C=S) or thiol (C–SH), altering binding modes. Use UV-Vis spectroscopy (λmax_{\text{max}} 270–290 nm) to monitor tautomer ratios .
  • Steric Effects : Substituents on the piperazine ring (e.g., 2-methoxy vs. 2-fluoro) impact conformational flexibility. Compare IC50_{50} values across analogs with systematic substitutions .

Q. What methodologies validate the compound’s pharmacokinetic properties in preclinical studies?

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS. Low clearance (<20 mL/min/kg) suggests favorable metabolic profiles .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu_u). High binding (>95%) may limit CNS penetration .

Methodological Notes for Experimental Design

  • Synthesis Scalability : For multi-gram batches, replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) to improve yield .
  • Data Reproducibility : Standardize reaction conditions (e.g., reflux time, solvent purity) to minimize variability in quinazolinone ring formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.